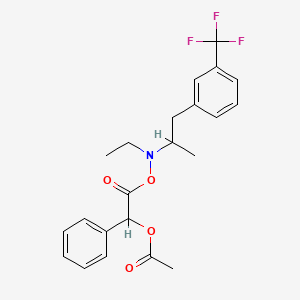
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) is a complex organic compound with a unique structure that includes a benzenemethanol core, an ethyl group, a trifluoromethyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) typically involves multiple steps. One common method includes the reaction of benzenemethanol with ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amine in the presence of a suitable catalyst. The resulting intermediate is then reacted with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or platinum may be employed to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: The benzenemethanol core can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanol, alpha-methyl-: A simpler analog with a methyl group instead of the ethyl and trifluoromethyl groups.
Benzenemethanol, alpha-ethyl-: Contains an ethyl group but lacks the trifluoromethyl group.
Benzenemethanol, alpha-((methylamino)ethyl)-: Similar structure but with a methylamino group.
Uniqueness
The presence of the trifluoromethyl group in Benzenemethanol, alpha-(((ethyl(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)amino)oxy)carbonyl)-, acetate (ester) imparts unique properties such as increased lipophilicity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
94593-40-5 |
|---|---|
Molekularformel |
C22H24F3NO4 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2-acetyloxy-2-phenylacetate |
InChI |
InChI=1S/C22H24F3NO4/c1-4-26(15(2)13-17-9-8-12-19(14-17)22(23,24)25)30-21(28)20(29-16(3)27)18-10-6-5-7-11-18/h5-12,14-15,20H,4,13H2,1-3H3 |
InChI-Schlüssel |
FLOXHYFIEMMMFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C(C2=CC=CC=C2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


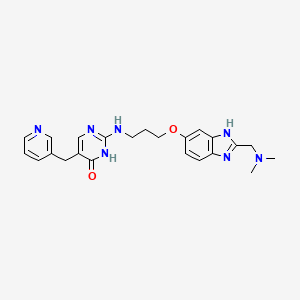

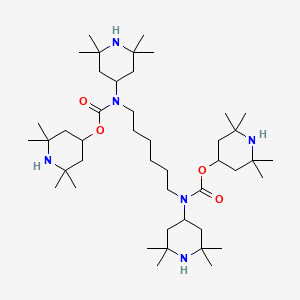


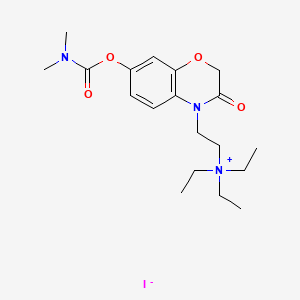
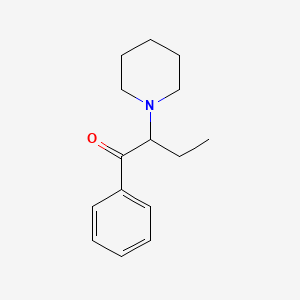
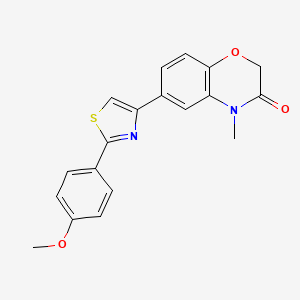
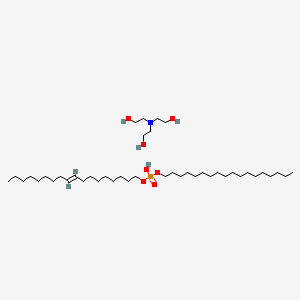

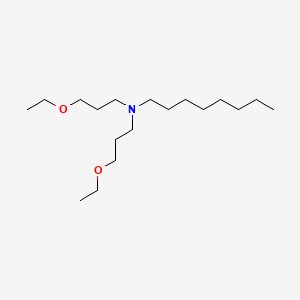
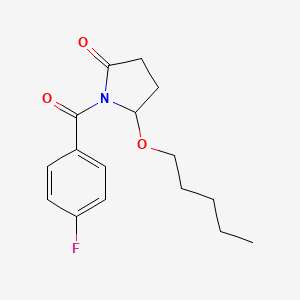
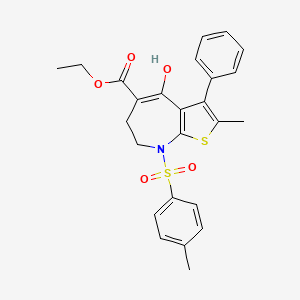
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
